(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride
Description
(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride is a chiral amine derivative characterized by a fluorinated aromatic ring system and a methoxy-substituted ethanamine backbone. The hydrochloride salt form improves solubility, facilitating its application in pharmaceutical research, particularly in central nervous system (CNS)-targeted therapies or antimicrobial agents .
Properties
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNDALYBMBNWNU-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride, with the CAS number 1646543-17-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C10H12ClF4NO2
- Molecular Weight : 289.65 g/mol
- Purity : 95% .
Structure
The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development. The presence of fluorine atoms often contributes to improved binding affinity in biological systems .
Research indicates that the compound may act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE2A. This mechanism has been linked to cognitive enhancement and neuroprotection, making it a candidate for treating cognitive dysfunctions .
Pharmacological Effects
- Cognitive Enhancement : Inhibition of PDE2A can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in memory and learning .
- Neuroprotective Effects : The compound's ability to modulate cAMP levels suggests potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Study 1: PDE Inhibition
A study published by ACS demonstrated that compounds similar to this compound exhibited significant inhibition of PDE2A, leading to enhanced cognitive performance in animal models .
Study 2: Metabolic Stability
Research conducted on fluorinated compounds highlighted that the incorporation of trifluoromethoxy groups improves metabolic stability without compromising biological activity. This stability is essential for maintaining therapeutic levels of the drug in vivo .
Comparative Biological Activity Table
Scientific Research Applications
Clinical Research Findings
- Cognitive Enhancement:
- Potential for Treating Schizophrenia:
- Alzheimer’s Disease:
Data Table: Summary of Preclinical Findings
Case Study 1: TAK-915 in Cognitive Dysfunction
In a notable study by Mikami et al., TAK-915 was evaluated for its efficacy in enhancing cognitive function in rodent models. The results indicated that administration of the compound significantly improved memory retention and learning capabilities compared to control groups. The study concluded that PDE2A inhibition could represent a novel therapeutic strategy for cognitive impairment .
Case Study 2: Structure-Based Drug Design
The discovery of TAK-915 involved extensive structure-based drug design (SBDD), which optimized its potency and selectivity for PDE2A. This approach not only improved the pharmacokinetic properties of the compound but also facilitated its advancement into clinical trials aimed at treating cognitive disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of this compound, key structural analogs and their properties are compared below:
Table 1: Structural and Functional Comparison
Key Findings :
Stereochemical Influence : The (S)-enantiomer demonstrates superior receptor-binding affinity compared to its (R)-counterpart, likely due to optimal spatial alignment with target sites (e.g., serotonin transporters) .
Substituent Effects :
- Trifluoromethoxy (OCF₃) vs. Chlorine (Cl) : The OCF₃ group enhances lipophilicity (logP ~2.8 vs. 1.9 for Cl analog), improving blood-brain barrier penetration.
- Fluorine Position : The 3-fluoro substituent minimizes steric hindrance compared to bulkier groups (e.g., OCH₃), preserving binding pocket compatibility.
Backbone Modifications : Methoxy substitution on the ethanamine chain balances solubility and metabolic stability. Ethoxy analogs, while more lipophilic, exhibit faster hepatic clearance .
Preparation Methods
Trifluoromethoxy Group Installation
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM). A representative protocol from patent literature:
-
Starting material : 4-Fluoro-3-hydroxybenzaldehyde
-
Trifluoromethylation :
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | -20°C to 0°C |
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Reaction Time | 12-16 hours |
| Workup | Extraction (EtOAc/H₂O), chromatography |
Fluorine Retention Strategies
To prevent defluorination during trifluoromethoxy installation:
Construction of the Chiral 2-Methoxyethan-1-amine Moiety
Asymmetric Synthesis of (S)-2-Methoxyethylamine
Two stereoselective routes dominate industrial production:
Route 1: Enzymatic Resolution
-
Substrate : Racemic 2-methoxyethylamine
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Acylating agent : Vinyl acetate in tert-butyl methyl ether (MTBE)
Route 2: Chiral Pool Utilization
-
Starting material : (S)-Epichlorohydrin
-
Step 1 : Methanolysis with NaOMe/MeOH to form (S)-3-methoxy-1,2-epoxypropane
-
Step 2 : Ring-opening with ammonia (NH₃) in H₂O/THF
Coupling Strategies for Amine-Phenyl Bond Formation
Reductive Amination
Most scalable method for C-N bond formation:
-
Reactants :
-
3-Fluoro-4-(trifluoromethoxy)benzaldehyde (Intermediate A)
-
(S)-2-methoxyethylamine (Intermediate B)
-
-
Conditions :
-
Solvent: Methanol (MeOH)
-
Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
-
Temperature: 25°C, 24 hours
-
Mechanistic Insight :
The reaction proceeds via imine formation followed by borohydride reduction. Steric hindrance from the trifluoromethoxy group necessitates prolonged reaction times compared to simpler aryl aldehydes.
Buchwald-Hartwig Amination
Alternative for electron-deficient aryl halides:
-
Substrate : 4-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Base : Cs₂CO₃ in toluene
-
Amine : (S)-2-methoxyethylamine
-
Yield : 76% after column chromatography
Hydrochloride Salt Formation and Crystallization
Salt Precipitation Protocol
-
Free base dissolution : Intermediate C in anhydrous diethyl ether
-
HCl addition : 1.1 equiv gaseous HCl bubbled through solution
-
Crystallization : Seed with pre-formed hydrochloride crystals
-
Isolation : Filter under nitrogen, wash with cold ether
Critical Parameters :
-
Strict moisture control to prevent hydrate formation
-
Ether-to-amine ratio of 10:1 (v/w) for optimal crystal morphology
Analytical Characterization Data
Table 1: Spectroscopic Properties
Chiral HPLC Validation :
-
Column: Chiralpak IA (250 × 4.6 mm)
-
Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)
-
Retention time: (S)-enantiomer 12.7 min, (R)-enantiomer 14.2 min
Scale-Up Considerations and Process Optimization
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : Reduced from 128 to 45 via solvent recycling
-
E-factor : 18.7 kg waste/kg product (traditional) → 6.2 kg/kg (optimized)
Key Improvements :
Emerging Synthetic Technologies
Photoredox Catalysis for C-H Amination
Recent advances enable direct amination of the phenyl ring:
Q & A
Basic: What are the recommended synthetic routes for (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?
Methodological Answer:
The synthesis typically involves asymmetric reductive amination or chiral resolution. For example, enantioselective reduction of a ketone intermediate using chiral catalysts (e.g., BINAP-Ru complexes) can yield the (S)-configured amine. A key step is the introduction of the trifluoromethoxy group via nucleophilic substitution on a fluorinated aryl precursor under anhydrous conditions . Reaction temperature (-10°C to 25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereochemical outcomes. Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) enhances enantiomeric excess (ee) to >98% .
Table 1: Optimization of Catalysts for Enantioselective Synthesis
| Catalyst | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| BINAP-RuCl₂ | THF | 0°C | 95 | 78 |
| Jacobsen’s Salen-Mn | DCM | RT | 82 | 65 |
| L-Proline | MeOH | 40°C | 88 | 70 |
Basic: How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at -20°C in amber vials. For handling, use gloveboxes with O₂ <1 ppm and humidity <10% to prevent hydrolysis of the trifluoromethoxy group . Dissolution in anhydrous DMSO or acetonitrile is recommended for stock solutions. Degradation products (e.g., free amine or trifluoromethoxy-phenol derivatives) can be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Basic: What analytical methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- HPLC: Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1 mL/min; retention time ~12.3 min for the (S)-enantiomer .
- NMR: ¹⁹F NMR (CDCl₃, 376 MHz) shows distinct signals for CF₃O (-58 ppm) and aromatic F (-112 ppm). ¹H NMR confirms methoxy protons at δ 3.42 (s, 3H) .
- MS: ESI-MS ([M+H]⁺ m/z calc. 314.1; observed 314.0) validates molecular weight .
Advanced: How can researchers ensure enantiomeric purity during scale-up synthesis, and what analytical tools detect trace impurities?
Methodological Answer:
Scale-up requires continuous flow chemistry to maintain low reaction temperatures and minimize racemization. Chiral SFC (supercritical fluid chromatography) with a Lux Cellulose-2 column (CO₂/ethanol 85:15) resolves enantiomers at 0.1% impurity levels . For trace metal analysis (e.g., Ru catalysts), ICP-MS with a detection limit of 0.1 ppb is critical for pharmaceutical-grade synthesis .
Advanced: What strategies mitigate degradation of the trifluoromethoxy group under physiological pH conditions during in vitro assays?
Methodological Answer:
The trifluoromethoxy group hydrolyzes at pH >7.5. Buffers (e.g., PBS pH 7.0 with 1 mM EDTA) stabilize the compound for up to 24 hours at 37°C. For longer assays, encapsulate in PEGylated liposomes (size 100–150 nm), reducing degradation by 60% .
Advanced: How can researchers design in vivo studies to address conflicting data on blood-brain barrier (BBB) penetration?
Methodological Answer:
Use dual radiolabeling (³H-compound and ¹⁴C-sucrose as a vascular marker) in rodent models. Quantify brain-to-plasma ratios via LC-MS/MS after microdialysis. Conflicting data may arise from P-glycoprotein efflux; co-administer elacridar (P-gp inhibitor) to clarify passive vs. active transport mechanisms .
Advanced: How to resolve contradictions between computational predictions and experimental binding affinities for serotonin receptor subtypes?
Methodological Answer:
Discrepancies often stem from solvation effects in docking simulations. Perform umbrella sampling MD simulations with explicit water molecules (AMBER force field) to refine binding free energy calculations. Validate via SPR (surface plasmon resonance) using purified 5-HT₁A receptors immobilized on CM5 chips .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
